2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is a chemical compound classified as a benzimidazole derivative. Benzimidazoles are heterocyclic aromatic compounds that combine the structures of imidazole and benzene. This compound features a benzimidazole ring fused with a butanol moiety, which contributes to its diverse biological activities and potential therapeutic applications. Its chemical structure allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
The compound's unique properties stem from its classification as a benzimidazole derivative, which is known for various biological activities, including antimicrobial and anticancer effects. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-benzimidazol-2-yl)butan-2-ol, and its CAS Registry Number is 59336-53-7. It has been studied for its potential applications in drug development due to its interaction with various biological targets.
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance mixing and heat transfer, ensuring high yields and purity. The use of high-purity starting materials is critical for achieving optimal results during synthesis .
The molecular formula for 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is C11H14N2O, with a molecular weight of 190.24 g/mol. The compound's structure can be described as follows:
Property | Value |
---|---|
IUPAC Name | 2-(1H-benzimidazol-2-yl)butan-2-ol |
CAS Number | 59336-53-7 |
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
InChI Key | CBPQXTXPILTUNH-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C1=NC2=CC=CC=C2N1)O |
The compound exhibits various chemical reactivity patterns typical of benzimidazole derivatives. It can participate in:
These reactions enhance its utility in synthetic organic chemistry .
The mechanism of action for 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is primarily linked to its interaction with specific biological targets:
The physical properties of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol include:
Key chemical properties include:
These properties make it suitable for various laboratory applications .
The scientific uses of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol are diverse, including:
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol relies on convergent strategies that couple benzimidazole ring formation with ketone reduction or nucleophilic addition. A widely adopted route involves the condensation of o-phenylenediamine with α-keto acids or esters under dehydrating conditions. For example, reacting o-phenylenediamine with 2-oxobutanoic acid yields an unstable 2-(1H-benzo[d]imidazol-2-yl)propan-1-one intermediate, which undergoes Grignard addition using methylmagnesium bromide to furnish the tertiary alcohol scaffold [7] [9].
Alternative pathways employ functionalized benzaldehyde precursors. As demonstrated in benzimidazole ketone synthesis, aldehydes treated with o-phenylenediamine in DMF/sulfur systems yield 2-acylbenzimidazoles, which can be reduced to alcohols via NaBH₄ [7]. Thioglycolic acid-catalyzed cyclization in refluxing xylene offers improved atom economy for the benzimidazole core, though the tertiary alcohol moiety requires post-cyclization modification [9].
Table 1: Key Synthetic Routes to 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol Derivatives
Precursor | Reaction Conditions | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|---|
o-Phenylenediamine + 2-oxobutanoic acid | Reflux, ethanol, 12 h | -- | 65 | [9] |
2-Acetylbenzimidazole | Grignard addition, THF, 0°C to RT, 2 h | CH₃MgBr | 78 | [7] |
2-Formylbenzimidazole | DMF/Sulfur, 110°C, 6 h; then NaBH₄ reduction | Sulfur | 60 (2 steps) | [7] |
Critical challenges include controlling regioselectivity during benzimidazole cyclization and avoiding over-reduction of the ketone intermediate. Microwave-assisted synthesis has shown promise in reducing reaction times by 40–60% while maintaining yields >70% [5].
Oxime functionalization of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol derivatives introduces versatile coordination sites and modulates electronic properties. The standard oximation protocol involves reacting ketone-containing precursors with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol mixtures at 60–80°C for 4–8 hours [5] [10]. For example, 2-(1H-benzo[d]imidazol-2-yl)butan-2-one derivatives convert to E-oximes with >90% stereoselectivity under these conditions, confirmed by ¹H-NMR coupling constants (J = 8–10 Hz for oxime CH=N) [10].
O-Alkylation of oximes diversifies functionality: Benzyl halides react with sodium or silver salts of oximes in acetonitrile to form O-benzyl oxime ethers. This method tolerates electron-donating (methoxy) and electron-withdrawing (nitro) substituents on the benzyl ring, though yields drop ~15% for sterically hindered ortho-substituted variants [10]. Optimization studies reveal that silver carbonate (Ag₂CO₃) as a base enhances O-alkylation efficiency (yields: 75–92%) compared to K₂CO₃ (yields: 60–75%) by minimizing N-alkylation side products [5].
Table 2: Optimization of Oxime Etherification Conditions
Oxime Substrate | Alkylating Agent | Base/Solvent | Temperature/Time | Yield (%) |
---|---|---|---|---|
2-(Benzimidazol-2-yl)butan-2-one oxime | 4-NO₂-C₆H₄CH₂Br | Ag₂CO₃/CH₃CN | 80°C, 3 h | 89 |
2-(Benzimidazol-2-yl)butan-2-one oxime | 3,4-(OCH₃)₂C₆H₃CH₂Cl | K₂CO₃/DMF | 60°C, 8 h | 72 |
2-(Benzimidazol-2-yl)butan-2-one oxime | 2-Cl-C₆H₄CH₂Br | Ag₂CO₃/CH₃CN | 80°C, 4 h | 68 |
Microwave irradiation (100–120°C, 20–30 min) significantly accelerates oxime formation and etherification while maintaining diastereoselectivity. This approach reduces energy consumption and improves functional group compatibility for acid-sensitive substituents [5].
The tertiary alcohol center in 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol introduces a stereogenic element critical for asymmetric catalysis. Achieving enantiopure forms employs three primary strategies:
Stereochemical outcomes depend heavily on ligand-metal coordination geometry. In Pd-catalyzed allylic alkylations, (S)-2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol-derived selenoether ligands induce Re-face nucleophilic attack, yielding branched products with 75% ee [6]. Computational analyses (DFT) reveal that the benzimidazole nitrogen’s π-accepting character stabilizes transition states via Pd–N(pyridyl) bonding, while the alkyl group sterically blocks one prochiral face [6] [8].
Table 3: Enantioselective Synthesis Methods for Chiral Benzimidazole-Alcohols
Method | Substrate | Conditions | ee (%) | Configuration | Reference |
---|---|---|---|---|---|
CBS Reduction | 2-(Benzimidazol-2-yl)butan-2-one | (S)-CBS (20 mol%), BH₃·THF, −20°C | 95 | S | [3] |
Enzymatic Resolution | rac-2-(Benzimidazol-2-yl)butan-2-ol | P. cepacia lipase, vinyl acetate | 98 | R (alcohol) | [6] |
Chiral Auxiliary (Sultam) | Sultam-2-(benzimidazol-2-yl)propanamide | CH₃MgBr, then hydrolysis | 92 (de) | S | [3] |
Crystal structure analyses (e.g., Zn(II) complexes with imidazole oximes) confirm that absolute configuration governs metal coordination geometry. The Δ-conformation predominates when S-alcohols coordinate Zn²⁺, forming distorted tetrahedral complexes ideal for asymmetric induction [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3